Edetate sodium tetrahydrate

Description

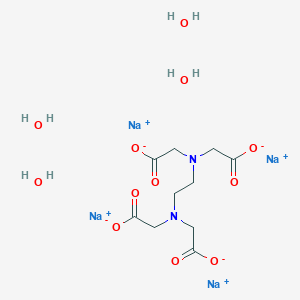

Tetrasodium ethylenediaminetetraacetate tetrahydrate (Na₄EDTA·4H₂O, CAS 13254-36-4) is a hydrated sodium salt of ethylenediaminetetraacetic acid (EDTA). Its molecular formula is C₁₀H₁₂N₂O₈Na₄·4H₂O, with a molecular weight of 452.23 g/mol . This compound is a powerful chelating agent, capable of binding divalent and trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺) through its four carboxylate and two amine groups.

Properties

IUPAC Name |

tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.4Na.4H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;;4*1H2/q;4*+1;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLNVMPCPRLYBE-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.O.O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2Na4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051328 | |

| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt, hydrate (1:4:4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Tetrasodium EDTA tetrahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20893 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13235-36-4 | |

| Record name | Edetate sodium tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013235364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, tetrasodium salt, tetrahydrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt, hydrate (1:4:4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt, hydrate (1:4:4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDETATE SODIUM TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L13NHD21X6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Process Parameters

The synthesis begins with the addition of sodium cyanide (30% solution) to a reactor, maintained at temperatures below 50°C to prevent premature decomposition. Ethylenediamine (99% purity) is then gradually introduced, initiating a nucleophilic substitution reaction that forms an intermediate complex. Over a 2-hour period, this intermediate undergoes condensation with formaldehyde (37% solution) at 100°C under reflux conditions, facilitating the formation of the EDTA backbone. Post-reaction, the mixture is stabilized by adding water and sodium hydroxide to adjust the pH to 10–10.5, yielding a tetrasodium EDTA solution with 36–38% active content.

Table 1: Raw Material Proportions for Sodium Cyanide Method

| Component | Mass Ratio (Parts) | Purity (%) |

|---|---|---|

| Sodium Cyanide | 1540–790 | 30.0 |

| Ethylenediamine | 130–65 | 99.0 |

| Formaldehyde | 750–60 | 37.0 |

| Sodium Hydroxide | 215–46 | 100.0 |

| Water | 100–50 | – |

Advantages and Limitations

This method prioritizes cost efficiency and operational simplicity, avoiding the corrosive reagents (e.g., chloroacetic acid) and multi-step purification processes associated with alternative routes. However, the use of sodium cyanide necessitates stringent safety protocols due to its toxicity, and residual cyanide traces must be meticulously removed to meet pharmaceutical-grade standards.

Chloroacetate Neutralization Route

The chloroacetate method, historically prevalent, involves the reaction of ethylenediamine with sodium chloroacetate (ClCH₂COONa) in an alkaline medium. This two-step process first synthesizes EDTA free acid, which is subsequently neutralized with sodium hydroxide to form the tetrasodium salt.

Synthesis Steps and Optimization

In the initial phase, ethylenediamine reacts with sodium chloroacetate at elevated temperatures (80–100°C) in aqueous sodium hydroxide, forming EDTA as a precipitate. The crude product is then dissolved in water and re-neutralized with NaOH to achieve the tetrahydrate form. Key challenges include managing exothermic reactions and minimizing byproducts such as glycine or iminodiacetic acid.

Table 2: Comparative Analysis of Sodium Cyanide vs. Chloroacetate Methods

Industrial Relevance

While this method avoids cyanide-related hazards, its reliance on chloroacetic acid derivatives increases production costs and equipment corrosion risks. Consequently, it has been largely supplanted by cyanide-based or formaldehyde-driven processes in large-scale manufacturing.

Two-Stage vs. One-Stage Production Frameworks

Industrial synthesis of tetrasodium EDTA often adopts either a two-stage or one-stage approach, each with distinct trade-offs in purity and scalability.

Two-Stage Synthesis

In this configuration, EDTA free acid is first synthesized (e.g., via cyanide or chloroacetate routes) and subsequently neutralized with NaOH. This separation allows for intermediate purification, reducing contaminants like nitrilotriacetic acid (NTA) and ensuring >99% final purity. However, the additional steps increase production time and capital expenditure.

One-Stage Synthesis

Single-step methods, such as the sodium cyanide protocol, integrate neutralization directly into the reaction sequence, minimizing processing time and infrastructure costs. While economically favorable, these methods may yield products with 95–98% purity, necessitating post-synthesis filtration or crystallization for high-end applications.

Industrial-Scale Production Considerations

Modern facilities prioritize methods balancing cost, safety, and environmental compliance. The sodium cyanide route dominates due to its operational efficiency, but advancements in catalyst recovery and waste cyanide treatment remain critical research areas. Emerging techniques, such as electrochemical synthesis or bio-based precursors, aim to further reduce reliance on hazardous reagents.

Analytical Characterization of Final Product

Quality control protocols for tetrasodium EDTA tetrahydrate include:

Chemical Reactions Analysis

Types of Reactions

Tetrasodium ethylenediaminetetraacetate tetrahydrate primarily undergoes chelation reactions, where it binds to metal ions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable structure.

Common Reagents and Conditions

Chelation Reactions: Involve metal ions such as calcium, magnesium, iron, and zinc.

Conditions: These reactions are usually carried out in aqueous solutions at neutral to slightly alkaline pH levels.

Major Products

The major products of chelation reactions involving tetrasodium ethylenediaminetetraacetate tetrahydrate are metal-EDTA complexes. These complexes are stable and soluble in water, making them useful in various applications .

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₀H₁₂N₂O₈ · 4Na · 4H₂O

- Molecular Weight : 404.22 g/mol

- Appearance : White crystalline solid

- Solubility : Highly soluble in water

Scientific Research Applications

Tetrasodium EDTA has diverse applications in scientific research, particularly in the fields of chemistry, biology, and environmental science.

Chelation in Analytical Chemistry

Tetrasodium EDTA is commonly used as a chelating agent in analytical chemistry to sequester metal ions from solutions, facilitating more accurate measurements. This property is crucial for:

- Metal ion analysis : It allows for the determination of trace metals in various samples.

- Stabilization of reagents : Prevents metal ion interference during chemical reactions.

Biological Research

In biological studies, Tetrasodium EDTA serves multiple roles:

- Cell culture : It is used to remove divalent cations from cell culture media, which can inhibit cell growth.

- Anticoagulant properties : It prevents blood coagulation by chelating calcium ions, making it useful in blood sample preservation.

Environmental Applications

Tetrasodium EDTA is employed in environmental science for:

- Heavy metal remediation : It aids in the extraction and removal of toxic metals from contaminated soils and water bodies.

- Water treatment : Used to soften water by binding calcium and magnesium ions, thus preventing scale formation.

Industrial Applications

The industrial uses of Tetrasodium EDTA are extensive, impacting various sectors:

Pharmaceuticals

It is utilized as a stabilizing agent in pharmaceutical formulations, enhancing the solubility and bioavailability of certain drugs.

Agriculture

In agriculture, Tetrasodium EDTA is used as a:

- Micronutrient carrier : Facilitates the delivery of essential trace elements like iron and zinc to plants.

- Pesticide formulation additive : Improves the efficacy of agricultural chemicals by enhancing their solubility.

Cleaning Products

Tetrasodium EDTA is a common ingredient in detergents and cleaning agents due to its ability to:

- Enhance cleaning efficiency : By binding hard water ions, it improves the performance of surfactants.

- Prevent soil redeposition : Ensures that dirt does not reattach to surfaces during cleaning.

Case Study 1: Chelation Therapy

In clinical settings, Tetrasodium EDTA has been investigated for its potential use in chelation therapy for heavy metal poisoning. Studies indicate that it effectively reduces lead levels in the body, demonstrating its therapeutic potential when administered under medical supervision.

Case Study 2: Water Treatment Efficacy

Research conducted on wastewater treatment facilities has shown that Tetrasodium EDTA significantly improves the removal rates of heavy metals from effluents, leading to better compliance with environmental regulations.

Mechanism of Action

Tetrasodium ethylenediaminetetraacetate tetrahydrate exerts its effects through chelation, where it binds to metal ions via its multiple carboxylate and amine groups. This binding forms stable, water-soluble complexes that prevent the metal ions from participating in unwanted chemical reactions. The compound targets metal ions such as calcium, magnesium, iron, and zinc, and is particularly effective in inhibiting metal-dependent enzymes and processes .

Comparison with Similar Compounds

Comparison with Similar EDTA Salts

Chemical and Physical Properties

Notes:

- Na₄EDTA·4H₂O exhibits the highest alkalinity due to its four sodium ions, making it suitable for high-pH applications like detergents.

- Na₂EDTA·2H₂O is acidic, favoring use in molecular biology buffers (e.g., TE buffer for DNA stabilization) .

- K₃EDTA·2H₂O and MgK₂EDTA·H₂O are neutral-to-alkaline, ideal for blood anticoagulants and chromatography, respectively .

Metal Chelation Efficiency

- Na₄EDTA·4H₂O : Broad-spectrum chelation, effective for Ca²⁺, Mg²⁺, and heavy metals (e.g., Pb²⁺, Zn²⁺). Used in industrial descaling agents and wastewater treatment .

- Na₂EDTA·2H₂O : Preferentially binds Ca²⁺, applied in calcium soap dispersion and enzyme activity inhibition .

- K₃EDTA·2H₂O : Commonly used in hematology to prevent blood clotting by chelating Ca²⁺ .

- MgK₂EDTA·H₂O : Stabilizes Mg²⁺ in analytical chemistry and buffers for magnesium-dependent enzymes .

Battery Electrolyte Stabilization

Research Findings and Industrial Relevance

Key Studies Highlighting Na₄EDTA·4H₂O

- Battery Technology: Incorporation of 0.1 M Na₄EDTA in ZnSO₄ electrolytes reduced dendrite growth by 70% and extended cycle life by 300% .

- Demetalation Processes : Na₄EDTA effectively removes Co³⁺ from coordination complexes, enabling recyclable catalyst systems .

- Enzyme Studies : At 10 mM, Na₄EDTA inhibited xylanase activity by 90%, highlighting its role in metalloenzyme research .

Limitations of Alternative Salts

- Na₂EDTA·2H₂O: Limited solubility in high-ionic-strength solutions restricts its use in concentrated electrolytes .

- K₃EDTA·2H₂O : Potassium content interferes with Na⁺-sensitive systems (e.g., sodium-ion batteries) .

Biological Activity

Tetrasodium ethylenediaminetetraacetate tetrahydrate (tEDTA) is a chelating agent widely used in various biological and medical applications. Its ability to bind metal ions makes it valuable in therapeutic settings, particularly in the treatment of metal toxicity and as an antimicrobial agent. This article will explore the biological activity of tEDTA, focusing on its mechanisms, therapeutic applications, and relevant case studies.

- Chemical Formula : C₁₀H₁₂N₂O₈ · 4Na · 4H₂O

- CAS Number : 13235-36-4

- Molecular Weight : 404.22 g/mol

- Appearance : White crystalline solid, hygroscopic

tEDTA functions primarily through its chelation properties, binding to divalent and trivalent metal ions such as calcium, magnesium, lead, and cadmium. This binding prevents these ions from participating in biological processes that could lead to toxicity or infection.

Antimicrobial Activity

Recent studies have demonstrated that tEDTA exhibits significant antimicrobial properties, particularly against uropathogens associated with catheter-associated urinary tract infections (CAUTIs). The compound has been shown to inhibit the growth of bacteria such as Proteus mirabilis by preventing struvite crystallization in urine, which is crucial for reducing catheter blockage.

Key Findings:

- Bacteriostatic Activity : tEDTA has been reported to prevent bacterial growth in artificial urine models, maintaining clear solutions despite elevated pH levels caused by infections .

- Inhibition of Crystallization : Studies indicate that tEDTA effectively inhibits the nucleation and growth of struvite crystals, thus reducing the risk of catheter encrustation .

Therapeutic Applications

- Treatment of Metal Toxicity : tEDTA is utilized in clinical settings to treat heavy metal poisoning. It binds toxic metals and facilitates their excretion from the body.

- Urinary Catheter Management : Its application in preventing CAUTIs and managing catheter blockages has been highlighted in veterinary medicine, showing successful outcomes in cases of mineralized device occlusions .

- Dermatological Uses : tEDTA has been assessed for its safety on skin, showing no significant irritation upon topical application .

Case Study 1: Urinary Catheter Infections

A study involving long-term catheterized patients demonstrated that tEDTA significantly reduced the incidence of CAUTIs by inhibiting bacterial growth and preventing mineral deposits that lead to catheter blockage. The results indicated a marked improvement in patient outcomes with reduced reobstruction rates following tEDTA treatment .

Case Study 2: Veterinary Medicine

In a series of cases involving cats with obstructed urinary devices due to mineralization, tEDTA infusions resulted in successful normalization of urine flow and resolution of obstructions. Follow-up assessments showed that reobstruction occurred infrequently after initial treatment .

Safety Profile

While tEDTA is generally considered safe for use in medical applications, it is essential to monitor for potential adverse effects:

- Toxicity : High doses can lead to renal damage and electrolyte imbalances due to excessive chelation of essential minerals like calcium .

- Developmental Effects : Studies indicate no significant developmental toxicity at recommended doses; however, maternal toxicity was observed at higher doses during gestation studies .

Q & A

Q. How to prepare and standardize Tetrasodium EDTA solutions for precise metal chelation in experiments?

- Methodological Answer: Prepare a 0.02 mol/L solution by dissolving 7.445 g of Tetrasodium EDTA tetrahydrate in 1 L of deionized water. Standardize using zinc (Zn) as a primary standard: dissolve 0.3 g of high-purity zinc in dilute HCl, add bromine TS to oxidize impurities, and titrate with the EDTA solution using a pH 10 ammonium buffer and Eriochrome Black T indicator. Each mL of 0.02 mol/L EDTA corresponds to 1.308 mg Zn. Validate consistency via triplicate titrations .

Q. What safety protocols are critical when handling Tetrasodium EDTA in laboratory settings?

- Methodological Answer: Use chemical-resistant gloves (e.g., chloroprene) and protective clothing to avoid skin contact. Employ fume hoods for dust control and local exhaust ventilation during weighing. Store in polyethylene containers under dry, ventilated conditions. For spills, neutralize with inert absorbents and avoid aqueous rinses to prevent environmental release. Emergency showers/eyewash stations must comply with OSHA standards .

Q. How to ensure the purity and stability of Tetrasodium EDTA during long-term storage?

- Methodological Answer: Store in airtight polyethylene bottles at 15–25°C with desiccants to prevent hydration changes. Periodically test purity via chelatometric titration against standardized Zn or Ca solutions. Monitor pH (10.5–11.5 in 1% aqueous solution) and check for discoloration or precipitate formation, which indicate degradation .

Advanced Research Questions

Q. How can Tetrasodium EDTA mitigate metal interference in surfactant adsorption studies?

- Methodological Answer: Add 0.1–0.5 mM Tetrasodium EDTA to surfactant solutions to sequester trace divalent metals (e.g., Ca²⁺, Mg²⁺) that alter critical micelle concentrations. Validate via neutron reflectometry or surface tension measurements before/after EDTA addition. For systems with hydrophobic impurities, pre-treat solutions via foam fractionation .

Q. What methodologies enable nitrate analysis in seawater using Tetrasodium EDTA?

- Methodological Answer: Use a cadmium-copper reduction column: Treat samples with 1% Tetrasodium EDTA to prevent metal precipitation, then pass through the column to reduce NO₃⁻ to NO₂⁻. Quantify nitrite via Griess reaction (540 nm absorbance). Calibrate with NaNO₃ standards and validate recovery rates (≥95%) in spiked seawater matrices .

Q. How does Tetrasodium EDTA inhibit dendritic growth in zinc-ion battery electrolytes?

- Methodological Answer: Incorporate 0.1–0.3 M Tetrasodium EDTA into ZnSO₄ electrolytes to chelate free Zn²⁺ ions, reducing uneven electrodeposition. Characterize dendrite suppression via SEM/EDS and cyclic voltammetry. Compare Coulombic efficiency over 500 cycles with/without EDTA, noting reduced H₂ evolution (pH stabilization) .

Q. How to resolve pH-dependent discrepancies in EDTA’s chelation efficiency?

- Methodological Answer: For low-pH systems (e.g., Fe³⁺ chelation at pH 2–3), pre-equilibrate EDTA with a buffer (e.g., acetate) to avoid proton competition. In alkaline conditions (e.g., Ca²⁺ titration at pH 10), verify buffer compatibility (e.g., NH₄⁺/NH₃) using ion-selective electrodes. Cross-validate with ICP-MS for metal recovery rates .

Q. What techniques validate Tetrasodium EDTA’s structural integrity after thermal stress?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.